An In-depth Technical Guide to 5-Bromo-4-(cyclopropyl)thiophene-2-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 5-Bromo-4-(cyclopropyl)thiophene-2-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery
Introduction: The Strategic Combination of Thiophene, Cyclopropyl, and Nitrile Moieties
In the landscape of modern medicinal chemistry, the thiophene ring stands as a privileged scaffold, recognized for its versatile role in the development of novel therapeutics.[1][2] As a bioisostere of the benzene ring, thiophene offers a unique electronic profile and metabolic handles that medicinal chemists leverage to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates.[3] This guide delves into the specifics of a particularly intriguing, albeit sparsely documented, derivative: 5-Bromo-4-(cyclopropyl)thiophene-2-carbonitrile .
While a dedicated CAS number for this compound is not readily found in public databases, its constituent parts—the brominated thiophene core, the conformationally rigid cyclopropyl group, and the versatile nitrile functionality—suggest its significant potential as a building block in drug discovery. The cyclopropyl group, in particular, is a favored motif in contemporary drug design for its ability to enhance metabolic stability, improve potency, and confer a favorable conformational bias to molecules.[4][5][6] The bromo- and nitrile- groups, in turn, serve as valuable synthetic handles for further molecular elaboration and as potential points of interaction with biological targets.
This document provides a comprehensive technical overview of 5-Bromo-4-(cyclopropyl)thiophene-2-carbonitrile, including a proposed synthetic route from a commercially available precursor, an analysis of its likely chemical properties, and a discussion of its potential applications in the field of pharmaceutical research and development.
Chemical Identifiers and Physicochemical Properties
Given the absence of extensive literature on the target compound, we begin by examining its immediate precursor, 5-Bromo-4-(cyclopropyl)thiophene-2-carboxaldehyde, which is commercially available.
Table 1: Identifiers for 5-Bromo-4-(cyclopropyl)thiophene-2-carboxaldehyde
| Identifier | Value | Source |
| CAS Number | 2301169-82-2 | [7][8] |
| Molecular Formula | C₈H₇BrOS | [7] |
| Molecular Weight | 231.11 g/mol | N/A |
| IUPAC Name | 5-bromo-4-cyclopropylthiophene-2-carbaldehyde | [8] |
Based on this precursor, we can predict the properties of the target nitrile.
Table 2: Predicted Identifiers and Properties for 5-Bromo-4-(cyclopropyl)thiophene-2-carbonitrile
| Identifier/Property | Predicted Value | Notes |
| CAS Number | Not Assigned | Not found in major chemical databases. |
| Molecular Formula | C₈H₆BrNS | Calculated |
| Molecular Weight | 228.11 g/mol | Calculated |
| IUPAC Name | 5-bromo-4-cyclopropylthiophene-2-carbonitrile | Systematic Name |
| Predicted LogP | ~3.2 | Estimation based on structural similarity. |
| Predicted Boiling Point | >300 °C | Estimation based on related structures. |
| Predicted Solubility | Soluble in organic solvents like DCM, THF, DMSO. | Inferred from functional groups. |
Synthesis and Mechanistic Rationale
The most direct and logical synthetic route to 5-Bromo-4-(cyclopropyl)thiophene-2-carbonitrile is the conversion of the corresponding aldehyde. This transformation is a cornerstone of organic synthesis, with numerous reliable methods available.
Proposed Synthesis: From Aldehyde to Nitrile
A robust and widely applicable method for this conversion is the one-pot reaction with hydroxylamine, followed by dehydration. This approach avoids the use of harsh or toxic reagents and often proceeds in high yield.
Caption: Proposed two-step, one-pot synthesis of the target nitrile from its aldehyde precursor.
Detailed Experimental Protocol: Aldehyde to Nitrile Conversion
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Rationale: This protocol is based on well-established methods for converting aromatic aldehydes to nitriles.[9][10] The use of hydroxylamine hydrochloride forms an intermediate aldoxime, which is then dehydrated in situ to yield the nitrile. The choice of solvent and base can be optimized, but ethanol and pyridine are common starting points.
-
Step 1: Reaction Setup
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-Bromo-4-(cyclopropyl)thiophene-2-carboxaldehyde (1.0 eq).
-
Add ethanol as the solvent (approx. 0.1-0.2 M concentration).
-
Add hydroxylamine hydrochloride (1.1-1.2 eq) and a base such as pyridine (1.5-2.0 eq) to the mixture.
-
-
Step 2: Reaction and Monitoring
-
Heat the reaction mixture to reflux (approx. 80°C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).
-
-
Step 3: Work-up and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the pure 5-Bromo-4-(cyclopropyl)thiophene-2-carbonitrile.
-
Synthesis of the Cyclopropylthiophene Core
The synthesis of the 4-cyclopropylthiophene scaffold itself can be achieved through modern cross-coupling techniques, most notably the Suzuki-Miyaura reaction. This method offers a versatile and high-yielding route to C-C bond formation.[11][12]
Caption: General workflow for synthesizing the bromocyclopropylthiophene core via Suzuki coupling.
The Role of 5-Bromo-4-(cyclopropyl)thiophene-2-carbonitrile in Drug Discovery
The unique combination of structural motifs in this molecule makes it a highly attractive building block for medicinal chemistry programs.
Caption: Key structural features and their contributions to medicinal chemistry applications.
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The Thiophene Scaffold: As a well-established bioisostere for the phenyl ring, the thiophene nucleus can improve metabolic stability and solubility while maintaining or enhancing biological activity.[1] Its distinct electronic nature can lead to different interactions with target proteins compared to its carbocyclic analog.
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The Cyclopropyl Advantage: The incorporation of a cyclopropyl group is a proven strategy in drug design.[4] Its rigid, three-dimensional structure acts as a "conformational clamp," reducing the entropic penalty upon binding to a biological target.[13] Furthermore, the C-H bonds on a cyclopropyl ring are stronger than those in aliphatic chains, often leading to increased metabolic stability by blocking sites of oxidative metabolism.[6][14] This can result in improved half-life and a better safety profile.
-
Bromo and Nitrile Functionalities: The bromine atom serves as a versatile handle for further synthetic modifications, most notably through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[15] This allows for the rapid generation of diverse chemical libraries. The nitrile group is a valuable polar functionality that can act as a hydrogen bond acceptor. It is also a bioisosteric replacement for a carbonyl group and can contribute to improved target affinity and pharmacokinetic properties.[16]
Predicted Analytical Characterization
While experimental data is unavailable, the following analytical signatures can be predicted for 5-Bromo-4-(cyclopropyl)thiophene-2-carbonitrile:
-
¹H NMR: The spectrum would be expected to show distinct signals for the thiophene proton, as well as the methine and methylene protons of the cyclopropyl group in the aliphatic region.
-
¹³C NMR: The spectrum would feature a characteristic signal for the nitrile carbon (around 115-120 ppm), along with signals for the four carbons of the thiophene ring and the three carbons of the cyclopropyl group.
-
IR Spectroscopy: A strong, sharp absorption band in the region of 2220-2240 cm⁻¹ would be indicative of the C≡N stretching vibration of the nitrile group.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom (M+ and M+2 peaks of roughly equal intensity).
Conclusion
5-Bromo-4-(cyclopropyl)thiophene-2-carbonitrile represents a promising, yet underexplored, chemical entity with significant potential for application in drug discovery and development. Its synthesis is readily achievable from a commercially available precursor, and its unique combination of a thiophene core, a conformationally constraining cyclopropyl group, and versatile bromo and nitrile functionalities makes it an ideal scaffold for the synthesis of novel bioactive molecules. Researchers in medicinal chemistry can leverage this building block to explore new chemical space and develop next-generation therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles.
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Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. [Link][4]
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Peters, U. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link][6]
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Prakash, G. K. S., et al. (2015). Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. Molecules, 21(1), 29. [Link][16]
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Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. [Link][9]
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Ali, A., et al. (2019). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Future Medicinal Chemistry, 11(22), 2935-2953. [Link][15]
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Paškevičius, T., et al. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Molecules, 28(9), 3749. [Link][11]
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ResearchGate. (2012). A Facile One-Pot Conversion of Aldehydes into Nitriles. [Link][10]
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Journal of Population Therapeutics and Clinical Pharmacology. (2023). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. [Link][1]
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